An In-depth Technical Guide to 4-(2-methylphenyl)-1,2-oxazol-5-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-(2-methylphenyl)-1,2-oxazol-5-amine: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-(2-methylphenyl)-1,2-oxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and potential applications. A detailed, plausible synthetic route is presented, drawing upon established methodologies for the synthesis of 5-aminoisoxazoles. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising molecular scaffold.
Introduction: The 5-Aminoisoxazole Scaffold
The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The 5-aminoisoxazole moiety, in particular, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its presence in a wide array of biologically active compounds demonstrating fungicidal, antibacterial, and anti-inflammatory properties.[1][2] The amino group at the 5-position significantly influences the electronic properties of the isoxazole ring, offering a key point for further functionalization and molecular diversification. The focus of this guide, 4-(2-methylphenyl)-1,2-oxazol-5-amine, incorporates a sterically demanding ortho-tolyl group at the 4-position, which is anticipated to modulate its biological activity and physical properties.
Molecular Structure and Chemical Identity
The chemical structure of 4-(2-methylphenyl)-1,2-oxazol-5-amine is characterized by a central 1,2-oxazole ring. An amino group (-NH2) is attached to the C5 position, and a 2-methylphenyl (o-tolyl) group is bonded to the C4 position.
Diagram 1: Chemical Structure of 4-(2-methylphenyl)-1,2-oxazol-5-amine ```dot digraph "4-(2-methylphenyl)-1,2-oxazol-5-amine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];
// Define atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; O2 [label="O", pos="-1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.8,0!", fontcolor="#202124"];
// Define substituent nodes H3 [label="H", pos="-2.2,-0.8!", fontcolor="#202124"]; NH2 [label="NH₂", pos="2,0!", fontcolor="#202124"]; Tolyl [label="", shape=none, pos="0,-2.5!"]; C_tolyl_1 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C_tolyl_2 [label="C", pos="-1.2,-3!", fontcolor="#202124"]; C_tolyl_3 [label="C", pos="-1.2,-4!", fontcolor="#202124"]; C_tolyl_4 [label="C", pos="0,-4.5!", fontcolor="#202124"]; C_tolyl_5 [label="C", pos="1.2,-4!", fontcolor="#202124"]; C_tolyl_6 [label="C", pos="1.2,-3!", fontcolor="#202124"]; CH3_tolyl [label="CH₃", pos="-2.4,-2.5!", fontcolor="#202124"];
// Draw bonds for the isoxazole ring N1 -- O2; O2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Draw bonds for substituents C3 -- H3; C5 -- NH2; C4 -- C_tolyl_1;
// Draw bonds for the tolyl ring C_tolyl_1 -- C_tolyl_2; C_tolyl_2 -- C_tolyl_3; C_tolyl_3 -- C_tolyl_4; C_tolyl_4 -- C_tolyl_5; C_tolyl_5 -- C_tolyl_6; C_tolyl_6 -- C_tolyl_1; C_tolyl_2 -- CH3_tolyl; }
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-(2-Methylbenzoyl)acetonitrile (β-Ketonitrile Intermediate)
Principle: This step involves a Claisen condensation between 2-methylbenzonitrile and ethyl acetate. A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of the nitrile, generating a nucleophile that attacks the carbonyl group of the ester.
Experimental Protocol:
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To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 2-methylbenzonitrile (1.0 eq.) dropwise at 0 °C.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Add ethyl acetate (1.5 eq.) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired β-ketonitrile.
Step 2: Cyclocondensation to form 4-(2-methylphenyl)-1,2-oxazol-5-amine
Principle: The synthesized β-ketonitrile undergoes a cyclocondensation reaction with hydroxylamine. The hydroxylamine attacks the ketone carbonyl, and the hydroxyl group of the hydroxylamine attacks the nitrile carbon, leading to ring closure and formation of the 5-aminoisoxazole ring. [3] Experimental Protocol:
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Dissolve the 2-(2-methylbenzoyl)acetonitrile (1.0 eq.) in ethanol.
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Add hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium acetate (1.5 eq.) to the solution.
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Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(2-methylphenyl)-1,2-oxazol-5-amine.
Reactivity and Potential Applications
The 5-aminoisoxazole ring system is a versatile building block in organic synthesis. The exocyclic amino group can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. [4][5] The hydride transfer-enabled divergent application of 5-aminoisoxazoles allows for the controllable construction of various nitrogen heterocycles, such as tetrahydroquinolines and tetrahydroquinazolines. [6][7] Given the established biological activities of many isoxazole derivatives, 4-(2-methylphenyl)-1,2-oxazol-5-amine and its analogs are promising candidates for:
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Drug Discovery: As a scaffold for the development of novel anti-inflammatory, analgesic, antimicrobial, and anticancer agents. [8]The ortho-methyl group may provide a unique steric and electronic profile that could enhance potency or selectivity for specific biological targets.
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Agrochemicals: As a lead compound for the development of new herbicides and fungicides.
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Materials Science: As a building block for the synthesis of novel organic materials with interesting electronic or photophysical properties.
Safety and Handling
While a specific material safety data sheet (MSDS) for 4-(2-methylphenyl)-1,2-oxazol-5-amine is not available, general precautions for handling similar aromatic amines and heterocyclic compounds should be followed. A related compound, 3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, is classified as harmful if swallowed, and causes skin and eye irritation. [9]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(2-methylphenyl)-1,2-oxazol-5-amine is a fascinating heterocyclic compound with significant potential in various fields of chemical research. This guide has provided a detailed overview of its structure, predicted properties, and a viable synthetic strategy. The versatility of the 5-aminoisoxazole scaffold, combined with the unique substitution pattern of this particular molecule, makes it a compelling target for further investigation and development.
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